B1 vs. B2 Receptor Selectivity: [Des-Arg9]-Bradykinin vs. Bradykinin
While bradykinin is a non-selective agonist with high affinity for both B1 and B2 receptors, [Des-Arg9]-Bradykinin demonstrates a clear selectivity for the B1 receptor. This is evidenced by binding affinity (Ki) data showing a >4-fold selectivity window for the B1 over the B2 receptor in human receptors [1]. This contrasts sharply with bradykinin, which shows a Ki of >3,200 nM at the B1 receptor and 1.1 nM at the B2 receptor [2].
| Evidence Dimension | Binding affinity (Ki) for human bradykinin B1 and B2 receptors |
|---|---|
| Target Compound Data | Ki = 1.93 µM for B1; Ki = 8.1 µM for B2 |
| Comparator Or Baseline | Bradykinin: Ki > 3,200 nM for B1; Ki = 1.1 ± 0.17 nM for B2 |
| Quantified Difference | [Des-Arg9]-Bradykinin is >1,600-fold less potent at B1 than bradykinin is at B2, but exhibits a >4.2-fold selectivity for B1 over B2, whereas bradykinin shows >2,900-fold selectivity for B2 over B1. |
| Conditions | Radioligand binding assay using cloned human B1 and B2 receptors expressed in CHO cells |
Why This Matters
For studies requiring selective activation of the B1 receptor pathway without confounding B2 receptor activation, [Des-Arg9]-Bradykinin is the essential tool compound.
- [1] Hess, J. F., Borkowski, J. A., MacNeil, T., Stonesifer, G. Y., Fraher, J., Strader, C. D., & Ransom, R. W. (1994). Differential pharmacology of cloned human and mouse B2 bradykinin receptors. Molecular Pharmacology, 45(1), 1-8. View Source
- [2] MacNeil, T., Feighner, S., Hreniuk, D. L., Hess, J. F., & Van der Ploeg, L. H. (1997). Partial agonists and full antagonists at the human and murine bradykinin B1 receptors. Canadian Journal of Physiology and Pharmacology, 75(6), 735-740. View Source
